molecular formula C21H24N2O3S B439181 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 5694-94-0

2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B439181
CAS No.: 5694-94-0
M. Wt: 384.5g/mol
InChI Key: UMNDGBKVEDUVJC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H24N2O3S and a molar mass of 384.49186 g/mol . This compound is notable for its unique structure, which includes a thiophene ring fused with a cyclooctane ring, and an acrylamide group attached to a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to bind to estrogen receptors, inhibiting their activity and thereby exerting cytotoxic effects on cancer cells . The compound’s structure allows it to fit into the binding pocket of the receptor, blocking its normal function and leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar compounds to 2-{[(E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE include other thiophene derivatives and acrylamide-containing molecules. Some examples are:

The uniqueness of this compound lies in its fused thiophene-cyclooctane ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

5694-94-0

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5g/mol

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O3S/c1-26-15-11-8-14(9-12-15)10-13-18(24)23-21-19(20(22)25)16-6-4-2-3-5-7-17(16)27-21/h8-13H,2-7H2,1H3,(H2,22,25)(H,23,24)/b13-10+

InChI Key

UMNDGBKVEDUVJC-JLHYYAGUSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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